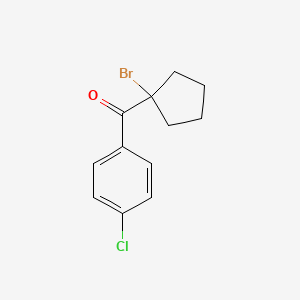

(1-Bromocyclopentyl)-(4-chlorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Bromocyclopentyl)-(4-chlorophenyl)methanone, also known by its IUPAC name 2-bromo-5-chlorobenzylcyclopentanone, is a synthetic chemical compound that has been studied extensively in the scientific community due to its potential applications in organic synthesis, medicinal chemistry, and other related fields. This compound has also been studied for its potential as a pharmaceutical intermediate.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

A study by Zhang et al. (2014) developed a facile synthesis process for enantiomerically pure diarylethanes starting from related methanone compounds, highlighting the scalability and ability to produce optically pure enantiomers with high purity. This method's importance lies in its application for creating compounds with specific chiral properties, which is crucial in pharmaceutical synthesis (Zhang et al., 2014).

Shirinian et al. (2012) investigated the regio- and chemoselective bromination of diarylcyclopentenones, demonstrating the versatility of bromination reactions to introduce bromine atoms at specific positions. This study provides valuable insights into synthesizing bromo-substituted compounds, which are important synthons in organic chemistry (Shirinian et al., 2012).

Biological Activities

Katariya et al. (2021) synthesized novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which demonstrated significant anticancer and antimicrobial activities. These findings suggest the potential of these compounds in developing new therapeutics against cancer and microbial infections (Katariya et al., 2021).

Thirunarayanan (2017) utilized an environmentally benign Diels-Alder reaction in water to synthesize ketones with antimicrobial and antioxidant activities. This green chemistry approach not only emphasizes the synthesis of biologically active compounds but also aligns with sustainability goals in chemical research (Thirunarayanan, 2017).

Molecular Docking and Analysis

Lakshminarayana et al. (2018) focused on the synthesis, characterization, and molecular docking of a compound, demonstrating its potential as an anticancer agent through interactions with specific protein targets. This study provides a foundation for understanding how these compounds can be designed to interact with biological molecules (Lakshminarayana et al., 2018).

Jayasheela et al. (2018) characterized a promising anti-Candida agent and performed molecular docking to understand its interactions with fungal proteins. The comprehensive analysis highlights the compound's potential as an effective treatment against Candida infections (Jayasheela et al., 2018).

Propiedades

IUPAC Name |

(1-bromocyclopentyl)-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrClO/c13-12(7-1-2-8-12)11(15)9-3-5-10(14)6-4-9/h3-6H,1-2,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQWGXVWCDMYRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Benzhydrylazetidin-3-yl)oxy-[2-imino-6-methyl-4-(3-nitrophenyl)-5-propan-2-yloxycarbonyl-1,4-dihydropyridin-1-ium-3-ylidene]methanolate](/img/structure/B571165.png)

![6-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B571167.png)

![N-[2-(Chloroacetyl)-5-methoxy-4-methylphenyl]-N-methylformamide](/img/structure/B571170.png)

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)